molecular formula C11H9ClO2S B12527112 (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate

(E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate

Cat. No.: B12527112
M. Wt: 240.71 g/mol
InChI Key: FVXMGVYRFDVDKZ-AATRIKPKSA-N
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Description

(E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a chlorophenyl group, an oxobut-3-enethioate moiety, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate can be achieved through a Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base, such as sodium hydroxide, to form an α,β-unsaturated ketone. The reaction is typically carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the α,β-unsaturated ketone to the corresponding saturated ketone.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated ketones.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific target and context.

Comparison with Similar Compounds

Uniqueness: (E)-S-methyl 4-(3-chlorophenyl)-2-oxobut-3-enethioate is unique due to the presence of the methylthio group, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H9ClO2S

Molecular Weight

240.71 g/mol

IUPAC Name

S-methyl (E)-4-(3-chlorophenyl)-2-oxobut-3-enethioate

InChI

InChI=1S/C11H9ClO2S/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+

InChI Key

FVXMGVYRFDVDKZ-AATRIKPKSA-N

Isomeric SMILES

CSC(=O)C(=O)/C=C/C1=CC(=CC=C1)Cl

Canonical SMILES

CSC(=O)C(=O)C=CC1=CC(=CC=C1)Cl

Origin of Product

United States

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